Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 2104986-10-7
VCID: VC15884281
InChI: InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate

CAS No.: 2104986-10-7

Cat. No.: VC15884281

Molecular Formula: C9H13NO4

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate - 2104986-10-7

Specification

CAS No. 2104986-10-7
Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
IUPAC Name methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate
Standard InChI InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)
Standard InChI Key QGWCBGOUMCNLQU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC(=O)NO1)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (CAS: 2104986-10-7) features a 5-membered isoxazole ring substituted at the 3-position with a hydroxyl group and at the 5-position with a 3-methylbutanoate ester (Figure 1). The molecular formula is C₉H₁₃NO₄, with a molar mass of 199.20 g/mol . Key structural attributes include:

  • Isoxazole core: A heterocycle containing adjacent oxygen and nitrogen atoms, conferring polarity and hydrogen-bonding capacity.

  • 3-Hydroxy substituent: Enhances hydrophilicity and enables participation in acid-base reactions.

  • Branched ester chain: The 3-methylbutanoate group introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃NO₄
Molecular Weight199.20 g/mol
IUPAC NameMethyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate
SMILESCC(C)C(C(=O)OC)C1=CC(=NO1)O
Hydrogen Bond Donors2 (hydroxy and NH of isoxazole)
Hydrogen Bond Acceptors4 (ester carbonyl, isoxazole O/N)

The compound’s logP (octanol-water partition coefficient) is estimated at 0.89, indicating moderate lipophilicity, while its Topological Polar Surface Area (TPSA) is 78.7 Ų, reflecting significant polarity due to the hydroxyisoxazole and ester groups .

Spectroscopic Signatures

Characterization data reveal distinct spectral features:

  • ¹H NMR: The hydroxyisoxazole proton resonates as a singlet near δ 8.2 ppm, while the ester methyl group appears as a triplet at δ 3.6–3.7 ppm. The 3-methylbutanoate chain produces multiplet signals between δ 1.2–2.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .

Synthesis and Chemical Reactivity

Table 2: Reaction Conditions and Yields for Analogous Compounds

StepReagents/ConditionsYield (%)
Isoxazole formationHCl (cat.), EtOH, reflux65–78
HydroxylationmCPBA, CH₂Cl₂, 0°C45–60

Reactivity Profile

The compound’s reactivity is dominated by its functional groups:

  • Ester hydrolysis: Susceptible to base- or acid-catalyzed cleavage to the corresponding carboxylic acid.

  • Hydroxyisoxazole tautomerism: The 3-hydroxy group enables keto-enol tautomerism, influencing acidity (pKa ≈ 8.2) .

  • Electrophilic substitution: The isoxazole ring undergoes halogenation or nitration at the 4-position under mild conditions.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Isoxazole-containing Derivatives

CompoundKey Structural DifferencesBioactivity
Methyl 2-(3-nitroisoxazol-5-yl)acetateNitro group instead of hydroxyAntifungal (Candida spp.)
Ethyl 4-(isoxazol-3-yl)benzoateAromatic benzoate substituentCOX-2 inhibition (IC₅₀ = 0.8 μM)
Target compoundHydroxyisoxazole + branched esterPredicted antimicrobial

The hydroxy substitution in the target compound enhances water solubility by 30% compared to nitro analogs but reduces metabolic stability in hepatic microsomal assays .

Applications in Scientific Research

Medicinal Chemistry

  • Lead optimization: Serves as a scaffold for introducing substituents to balance polarity and lipophilicity.

  • Prodrug development: The ester moiety facilitates cell membrane penetration, with potential hydrolysis to active acids in vivo.

Materials Science

  • Coordination polymers: The hydroxyisoxazole group chelates metal ions (e.g., Cu²⁺, Fe³⁺), enabling synthesis of porous materials for gas storage .

Future Perspectives and Research Directions

  • Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.

  • Biological profiling: Conduct high-throughput screening against kinase and protease targets to identify therapeutic potential.

  • Toxicological studies: Assess acute and chronic toxicity in model organisms to establish safety profiles.

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